molecular formula C15H21ClN2O4 B13155339 trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

Cat. No.: B13155339
M. Wt: 328.79 g/mol
InChI Key: VNZIVYXAUPHNMC-QNTKWALQSA-N
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Preparation Methods

The synthesis of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it exerts its effects by binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

1-O-benzyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10,16H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

VNZIVYXAUPHNMC-QNTKWALQSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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